Structural Divergence from Clinical Anxiolytic Trimetozine Defines a Distinct Chemical Series
The target compound's core morpholine-3,5-dione scaffold is a critical pharmacophore for Cereblon binding, a feature absent in the sedative drug Trimetozine (CAS 635-41-6). While Trimetozine is a simple 4-benzoyl morpholine with mild tranquilizing effects [1], the 3,5-dione moiety in the target compound introduces two carbonyl groups that serve as essential hydrogen bond acceptors for E3 ligase recruitment, as demonstrated for this chemical class [2]. This structural modification is not an incremental change; it represents a functional metamorphosis from a GABAergic agent to a potential targeted protein degrader.
| Evidence Dimension | Core Scaffold Pharmacophore |
|---|---|
| Target Compound Data | Morpholine-3,5-dione scaffold with dual carbonyls for hydrogen bonding |
| Comparator Or Baseline | Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine); lacks the 3,5-dione moiety, containing a simple morpholine ring |
| Quantified Difference | Presence of 2 additional hydrogen bond acceptor carbonyls; distinct pharmacophore class |
| Conditions | Structural comparison based on chemical structures from CAS registry |
Why This Matters
This confirms the compound is not a simple derivative but a distinct chemical entity with different biological targets, preventing procurement errors where a cheaper, non-dione analog is mistakenly substituted.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for Trimetozine. https://pubchem.ncbi.nlm.nih.gov/compound/Trimetozine View Source
- [2] Kasparavichius, M. G., Weber, D. I., Bunev, A. S., & Sapegin, A. V. (2024). Novel 2-amino-substituted (thio)morpholine-3,5-diones: synthesis and cytotoxicity studies. Mendeleev Communications, 34(2), 262–264. https://doi.org/10.1016/j.mencom.2024.02.032 View Source
